molecular formula C18H26FN3O4S B10880359 Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate

Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate

Cat. No.: B10880359
M. Wt: 399.5 g/mol
InChI Key: ZKBCSIMEFDSQLG-UHFFFAOYSA-N
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Description

ETHYL 4-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenylsulfonyl group and a tetrahydropyridinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-(4-fluorophenylsulfonyl)piperazine. This intermediate is then reacted with ethyl 4-piperidone-1-carboxylate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

ETHYL 4-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group can enhance binding affinity to specific targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (4-FLUOROPHENYL)SULFONYL (PHENYL)CARBAMATE: Similar in structure but with a carbamate group instead of a piperazine ring.

    4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE: Features a furan ring instead of a tetrahydropyridinecarboxylate moiety.

Uniqueness

ETHYL 4-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is unique due to its combination of a fluorophenylsulfonyl group and a piperazine ring, which can provide specific binding properties and reactivity that are not present in similar compounds.

Properties

Molecular Formula

C18H26FN3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C18H26FN3O4S/c1-2-26-18(23)21-9-7-16(8-10-21)20-11-13-22(14-12-20)27(24,25)17-5-3-15(19)4-6-17/h3-6,16H,2,7-14H2,1H3

InChI Key

ZKBCSIMEFDSQLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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